molecular formula C8H16NO3P B14629763 Butyl 2-cyanoethyl methylphosphonate CAS No. 58264-12-3

Butyl 2-cyanoethyl methylphosphonate

Cat. No.: B14629763
CAS No.: 58264-12-3
M. Wt: 205.19 g/mol
InChI Key: PNUDRLITQAINTI-UHFFFAOYSA-N
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Description

Butyl 2-cyanoethyl methylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-cyanoethyl methylphosphonate typically involves the reaction of butyl methylphosphonate with 2-cyanoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phosphonate group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyanoethyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the cyanoethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield butyl 2-cyanoethyl phosphonate oxide, while reduction can produce butyl 2-cyanoethyl phosphine oxide.

Scientific Research Applications

Butyl 2-cyanoethyl methylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 2-cyanoethyl methylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Butyl methylphosphonate
  • 2-Cyanoethyl methylphosphonate
  • Butyl 2-cyanoethyl phosphonate

Uniqueness

Butyl 2-cyanoethyl methylphosphonate is unique due to the presence of both butyl and cyanoethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phosphonates that may lack one of these functional groups.

Properties

CAS No.

58264-12-3

Molecular Formula

C8H16NO3P

Molecular Weight

205.19 g/mol

IUPAC Name

3-[butoxy(methyl)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C8H16NO3P/c1-3-4-7-11-13(2,10)12-8-5-6-9/h3-5,7-8H2,1-2H3

InChI Key

PNUDRLITQAINTI-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C)OCCC#N

Origin of Product

United States

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